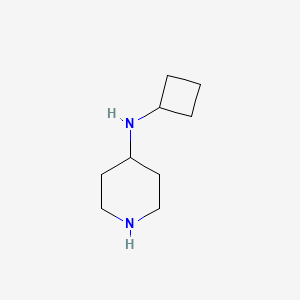

N-cyclobutylpiperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2 |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

N-cyclobutylpiperidin-4-amine |

InChI |

InChI=1S/C9H18N2/c1-2-8(3-1)11-9-4-6-10-7-5-9/h8-11H,1-7H2 |

InChI Key |

WIJPSFYCRMJIGX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC2CCNCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Cyclobutylpiperidin 4 Amine

Established Synthetic Routes to N-Cyclobutylpiperidin-4-amine

Established synthetic routes to this compound predominantly rely on the functionalization of a pre-existing piperidine (B6355638) core. Reductive amination is a cornerstone of this approach, offering a reliable and versatile method for the introduction of the N-cyclobutyl group.

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and is a key strategy for the synthesis of N-substituted amines. This two-step, often one-pot, process involves the initial reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. In the context of this compound synthesis, this can be approached in two primary ways:

N-Alkylation of a 4-aminopiperidine (B84694) derivative: This is a direct and common approach where a suitable 4-aminopiperidine precursor is reacted with cyclobutanone. The initial reaction forms an iminium ion intermediate which is then reduced in situ to yield the final this compound. The amino group at the C-4 position is typically protected with a suitable protecting group (e.g., tert-butoxycarbonyl, Boc) to prevent undesired side reactions. The choice of reducing agent is crucial for the success of the reaction, with several common hydrides being employed.

Reductive amination of an N-cyclobutyl-4-piperidone: An alternative strategy involves the initial synthesis of N-cyclobutyl-4-piperidone. This intermediate can then undergo reductive amination with an ammonia (B1221849) source or a protected amine to install the C-4 amino group.

A variety of reducing agents can be utilized for reductive amination, each with its own advantages in terms of reactivity, selectivity, and handling.

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and selective, often used for acid-sensitive substrates. Does not reduce aldehydes and ketones at a significant rate. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Stable in acidic conditions, allowing for the reaction to be carried out at a pH that favors iminium ion formation. masterorganicchemistry.comharvard.edu |

| Hydrogen (H₂) with a metal catalyst (e.g., Pd/C, PtO₂) | Methanol (MeOH), Ethanol (EtOH) | A "greener" option that avoids the use of metal hydrides. The reaction is carried out under a hydrogen atmosphere. |

The selection of the appropriate reducing agent and reaction conditions is critical to maximize the yield and purity of the desired product. masterorganicchemistry.comcommonorganicchemistry.com

Alternative Cyclization and Functionalization Strategies

Beyond the functionalization of a pre-formed piperidine ring, alternative strategies focus on the construction of the heterocyclic ring itself with the desired substituents already in place or introduced during the cyclization process. These methods offer greater flexibility in accessing diverse piperidine derivatives.

One such approach is the intramolecular cyclization of acyclic precursors . This can involve the cyclization of a suitably functionalized amino-aldehyde or amino-ketone. For instance, a linear precursor containing both the cyclobutylamino moiety and the latent C-4 amino group could be designed to undergo cyclization to form the piperidine ring. Radical-mediated cyclizations have also emerged as a powerful tool for the synthesis of substituted piperidines. nih.gov

Another strategy involves the Diels-Alder reaction , a powerful cycloaddition reaction that can be used to form six-membered rings with high stereocontrol. A diene containing the nitrogen atom could react with a suitable dienophile to construct the piperidine core. Subsequent functional group manipulations would then be required to install the C-4 amino group.

Functionalization of pyridine (B92270) derivatives followed by reduction is another viable route. A suitably substituted pyridine can be synthesized and then the aromatic ring can be reduced to the corresponding piperidine. This method allows for the introduction of various substituents onto the pyridine ring prior to the reduction step.

Advanced Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds.

Disconnection Strategies and Key Synthons

The retrosynthetic analysis of this compound reveals several logical disconnection points. The most common disconnections are at the C-N bonds, as these are often formed through reliable and well-established reactions.

Primary Disconnection Strategies:

Disconnection of the N-cyclobutyl bond: This is the most straightforward disconnection, corresponding to a reductive amination or N-alkylation reaction in the forward sense. This leads to two key synthons: a 4-aminopiperidine synthon and a cyclobutyl synthon.

Disconnection of the C4-amino bond: This disconnection suggests a synthesis proceeding through an N-cyclobutyl-4-piperidone intermediate, which would then be converted to the final product via amination.

Disconnection of the piperidine ring: More advanced retrosynthetic strategies involve breaking the piperidine ring itself. This could involve disconnections that lead to acyclic precursors, which would then be cyclized in the forward synthesis. For example, a C-N and a C-C bond disconnection could lead to a 1,5-dicarbonyl compound and cyclobutylamine (B51885).

| Disconnection | Key Synthons | Corresponding Synthetic Reaction |

| N-Cyclobutyl Bond | 4-Aminopiperidine cation and Cyclobutyl anion | Reductive Amination or N-Alkylation |

| C4-Amino Bond | N-Cyclobutyl-4-piperidone and an Amino anion | Reductive Amination |

| Piperidine Ring C-N and C-C Bonds | 1,5-Dicarbonyl and Cyclobutylamine | Condensation and Cyclization |

Functional Group Interconversions in Retrosynthesis

Functional group interconversion (FGI) is a key tactic in retrosynthesis where one functional group is converted into another to facilitate a desired disconnection or to simplify the synthesis. In the context of this compound, several FGIs can be envisioned.

For example, the amino group at the C-4 position could be retrosynthetically derived from a nitro group, an azide, or a nitrile. The reduction of these functional groups to an amine is a high-yielding and reliable transformation. This allows for the use of starting materials containing these precursor functional groups, which may be more readily available or offer different reactivity profiles.

Similarly, the piperidine ring itself could be derived from a pyridine ring through reduction. This FGI opens up the vast chemistry of pyridine functionalization to be utilized in the synthesis of the target molecule.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in pharmaceutical synthesis is of increasing importance, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by considering several key principles.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination, when performed as a one-pot reaction, generally has good atom economy. Catalytic hydrogenation as a reduction method is particularly atom-economical as it uses molecular hydrogen, with water being the only byproduct.

Use of Safer Solvents and Reagents: The choice of solvents and reagents can significantly impact the environmental footprint of a synthesis. Whenever possible, hazardous solvents like chlorinated hydrocarbons should be replaced with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran. The use of highly toxic reagents like sodium cyanoborohydride should be minimized or replaced with safer alternatives like sodium triacetoxyborohydride or by employing catalytic hydrogenation. masterorganicchemistry.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalytic hydrogenation, for example, uses a small amount of a metal catalyst that can be recycled, in contrast to stoichiometric hydride reducing agents that are consumed in the reaction. Biocatalysis, using enzymes to perform specific chemical transformations, is another green approach that can offer high selectivity under mild reaction conditions.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can sometimes be a more energy-efficient alternative to conventional heating.

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally friendly.

Enzymatic Approaches for Chiral Amine Synthesis

The production of enantiomerically pure chiral amines is a critical aspect of modern pharmaceutical chemistry, as often only one enantiomer of a drug is responsible for its therapeutic effect. wiley.com Biocatalysis, utilizing enzymes, has emerged as a powerful and green alternative to traditional chemical methods for synthesizing chiral amines, offering high selectivity under mild conditions. researchgate.netnih.govnih.gov

Enzymes such as ω-transaminases (ω-TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) are instrumental in this field. nih.govmdpi.com These biocatalysts can convert a prochiral ketone or imine precursor, such as N-cyclobutylpiperidin-4-one, into a specific chiral amine with high enantiomeric excess.

ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a carbonyl acceptor. wiley.com Depending on whether an (R)- or (S)-selective enzyme is used, the corresponding enantiomer of the amine can be produced. wiley.com The use of ω-TAs was famously scaled for the production of sitagliptin, demonstrating their industrial viability. wiley.commdpi.com

Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs): These enzymes catalyze the asymmetric reduction of imines or the reductive amination of ketones. nih.govmdpi.com AmDHs, for example, use ammonia as the amino donor and a cofactor like NAD(P)H for reduction. nih.gov Protein engineering has been crucial in expanding the substrate scope and improving the stability and efficiency of these enzymes, making them suitable for synthesizing complex pharmaceutical intermediates. researchgate.netnih.gov

The application of these enzymatic methods provides a direct and highly selective route to chiral piperidine structures, avoiding the need for cumbersome protecting groups or costly and potentially toxic heavy metal catalysts often used in classical synthesis. wiley.com

Table 1: Key Enzyme Classes for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Key Features |

|---|---|---|

| ω-Transaminase (ω-TA) | Asymmetric Amination | Transfers an amine group from a donor to a ketone. wiley.com |

| Imine Reductase (IRED) | Asymmetric Imine Reduction | Reduces a pre-formed or in-situ formed imine to a chiral amine. mdpi.com |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Converts a ketone to a chiral amine using ammonia and a cofactor. nih.gov |

| Monoamine Oxidase (MAO) | Deracemization | Selectively oxidizes one enantiomer of a racemic amine, which can be coupled with a non-selective reducing agent to yield a single enantiomer. mdpi.com |

Atom Economy and Sustainability Considerations

The principles of green chemistry are increasingly integral to the design of synthetic routes in the pharmaceutical industry to minimize environmental impact. Atom economy, a central concept, aims to maximize the incorporation of all atoms from the starting materials into the final product, thereby reducing waste. nih.govmonash.edu

Synthetic strategies with high atom economy are inherently more efficient and sustainable. Such reactions include:

Addition Reactions: Where two or more molecules combine to form a single, larger molecule with no other products.

Rearrangement Reactions: Where the atoms of a molecule are rearranged to form a structural isomer.

Cycloaddition Reactions: Reactions that form a cyclic product from two or more unsaturated molecules. nih.gov

In contrast, reactions like substitutions and eliminations, which generate stoichiometric byproducts, are considered less atom-economical. For the synthesis of this compound, a route involving the direct reductive amination of 4-piperidone (B1582916) with cyclobutylamine would be more atom-economical than a multi-step sequence involving protection, substitution with a cyclobutyl-containing group, and deprotection, where atoms are lost in protecting groups and leaving groups.

Other green chemistry considerations include the use of catalysts over stoichiometric reagents, minimizing the use of hazardous solvents, and designing energy-efficient processes. nih.govmdpi.com The use of biocatalysis, as discussed previously, aligns well with these principles, as enzymes operate in aqueous media under mild temperatures and pressures. nih.gov Furthermore, solvent-free methods, such as mechanochemical grinding, offer highly efficient and environmentally benign alternatives for N-substituted amine synthesis. mdpi.com

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of the title compound is crucial for exploring structure-activity relationships in medicinal chemistry. This requires precise control over the placement and three-dimensional orientation of substituents.

Regioselective and Stereoselective Syntheses

Achieving specific substitution patterns (regioselectivity) and controlling the spatial arrangement of atoms (stereoselectivity) are paramount in synthesizing complex piperidine structures. nih.gov A variety of modern synthetic methods have been developed to address this challenge.

Regioselectivity: This is the control of where a reaction occurs on a molecule with multiple potential reaction sites. For instance, in the functionalization of a piperidine ring, methods have been developed to selectively introduce substituents at specific positions. Ligand-controlled reactions, such as the palladium-catalyzed diamination of alkenes, can direct nucleophiles to a particular carbon, with the choice of ligand determining the resulting regiochemistry (e.g., pyrrolidone vs. piperidine formation). nih.gov One-pot condensation reactions for creating substituted pyrazoles have also demonstrated high regioselectivity, leading to the isolation of a single N-substituted isomer. mdpi.comnih.gov

Stereoselectivity: This involves controlling the formation of stereoisomers. For piperidine synthesis, diastereoselective and enantioselective methods are critical. One powerful approach is a modular, one-pot synthesis of piperidin-4-ols via a gold-catalyzed cyclization, which proceeds with excellent diastereoselectivity. nih.gov These piperidin-4-ol intermediates can then be converted to the corresponding amines. Radical cyclization pathways have also been employed to create trisubstituted piperidines with defined stereochemistry. dntb.gov.ua Furthermore, the use of chiral auxiliaries, such as tert-butanesulfinamide, has proven effective in the stereoselective synthesis of N-heterocycles. researchgate.net

Table 2: Examples of Selective Synthetic Strategies for Piperidine Analogs

| Strategy | Selectivity Type | Description |

|---|---|---|

| Gold-Catalyzed Cyclization | Diastereoselective | A one-pot synthesis of piperidin-4-ols that shows excellent control over the relative stereochemistry of ring substituents. nih.gov |

| Nickel-Catalyzed Hydroalkenylation | Regioselective & Enantioselective | An intramolecular cyclization of 1,6-ene-dienes that forms six-membered N-heterocycles with high selectivity. nih.gov |

| Chiral Auxiliary-Mediated Synthesis | Stereoselective | Employs removable chiral groups like sulfinamides to direct the stereochemical outcome of reactions. researchgate.net |

| Radical Cyclization | Stereoselective | Formation of C-C bonds via radical intermediates to construct substituted piperidine rings. dntb.gov.ua |

Exploration of N-Substituent Diversity

The substituent on the piperidine nitrogen plays a significant role in modulating the biological properties of the molecule. fau.eu Therefore, synthetic methods that allow for the introduction of a wide variety of N-substituents are highly valuable. The synthesis of analogs of this compound would involve replacing the cyclobutyl group with other functionalities.

The free nitrogen on the piperidine ring is readily derivatized, allowing for extensive exploration of chemical space. nih.gov Common methods for introducing N-substituent diversity include:

Reductive Amination: A versatile one-pot reaction where a piperidone precursor reacts with a diverse range of primary or secondary amines in the presence of a reducing agent to form the N-substituted piperidine.

N-Alkylation/N-Arylation: The direct reaction of a piperidine with various alkyl or aryl halides (or their equivalents) via nucleophilic substitution.

N-Acylation: The reaction of the piperidine nitrogen with acyl chlorides or anhydrides to form amides.

These established methods enable the creation of large libraries of compounds with diverse N-substituents, including various alkyl chains, cycloalkyl groups, aromatic and heteroaromatic rings, and other functional groups. semanticscholar.org This diversity is essential for optimizing the pharmacological profile of a lead compound. semanticscholar.org

Computational and Theoretical Investigations of N Cyclobutylpiperidin 4 Amine

Conformational Analysis of the Piperidine (B6355638) Ring and Cyclobutyl Moiety

The flexibility of both the piperidine and cyclobutyl rings results in a complex potential energy surface for N-cyclobutylpiperidin-4-amine. Conformational analysis seeks to identify the most stable, low-energy arrangements of the atoms in three-dimensional space.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to calculate the energies of different conformers with high accuracy. osti.govscispace.com For the piperidine ring in this compound, the primary conformation is the chair form, which minimizes angle and torsional strain. chemistrysteps.comwuxiapptec.com In this chair conformation, the substituents can occupy either axial or equatorial positions.

For N-substituted piperidines, the substituent at the nitrogen atom generally prefers the equatorial position to minimize steric interactions. osti.govcyberleninka.ru Therefore, the N-cyclobutyl group is expected to predominantly occupy the equatorial position relative to the piperidine ring. Similarly, the 4-amino group would also favor an equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the piperidine ring.

The cyclobutyl moiety itself is not planar and exists in a puckered conformation to relieve internal strain. chemistrysteps.com The connection to the piperidine nitrogen introduces further conformational possibilities regarding the orientation of the cyclobutyl ring relative to the piperidine.

Quantum mechanical calculations can precisely determine the relative energies of these different arrangements. For instance, DFT calculations could distinguish between the chair-equatorial and chair-axial forms for both substituents, as well as identify other higher-energy conformers like twist-boat forms. osti.gov Studies on related N-substituted piperidines have shown that while the equatorial conformer is typically more stable, a detectable population of the axial conformer can exist in equilibrium, particularly in the gas phase. osti.gov

Table 1: Hypothetical Relative Energies of this compound Conformers from QM Calculations This table is illustrative, based on typical findings for substituted piperidines.

| Conformer (Piperidine Ring) | N-Cyclobutyl Position | 4-Amine Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | Equatorial | 0.0 (Global Minimum) |

| Chair | Axial | Equatorial | > 2.0 |

| Chair | Equatorial | Axial | > 2.0 |

| Twist-Boat | - | - | > 5.0 |

While QM methods are accurate, they are computationally expensive for exploring the entire conformational space of a flexible molecule. Conformational searching is more typically performed using molecular mechanics (MM) force fields, which are faster. mdpi.comcam.ac.uk This process involves generating a multitude of different conformations by systematically rotating torsion angles and then minimizing their energy using a force field. researchgate.net

Several force fields are available, each with its own set of parameters and strengths. researchgate.net

MMFF (Merck Molecular Force Field): MMFF94 is widely used for organic and bio-organic molecules and is often recommended for conformational analysis. mdpi.comresearchgate.netresearchgate.net It is designed to provide reliable geometries and relative energies for a broad range of compounds.

OPLS (Optimized Potentials for Liquid Simulations): Force fields like OPLS3 and OPLS4 have been developed to offer high accuracy for condensed-phase properties and ligand-protein interactions. mdpi.com

AMBER (Assisted Model Building with Energy Refinement): While often associated with biomolecules, AMBER force fields are also applied to organic molecules. mdpi.com

MM2/MM3: These are earlier but still effective force fields, with MM3 generally showing strong performance in conformational analysis. researchgate.net

A typical workflow involves an initial broad search with a force field like MMFF94 to identify a set of low-energy conformers. mdpi.comcam.ac.uk These candidate structures are then often re-optimized at a higher level of theory, such as DFT, to refine their geometries and relative energies. cam.ac.uk The choice of force field can significantly influence the outcome of the conformational search, potentially leading to different predicted lowest-energy structures. mdpi.com

The conformational equilibrium of the piperidine ring is a delicate balance of steric and electronic effects imposed by its substituents.

N-Cyclobutyl Group: As an N-alkyl substituent, the cyclobutyl group is expected to have a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens at the C2 and C6 positions of the piperidine ring. osti.govacs.org This preference dictates the primary conformation of the nitrogen environment.

4-Amino Group: The 4-amino group also exhibits a preference for the equatorial position. However, electronic effects can become significant, especially upon protonation. In piperidinium (B107235) salts with polar 4-substituents, electrostatic interactions between the substituent and the protonated nitrogen (N+) can stabilize the axial conformer. nih.gov For instance, in some 4-substituted piperidines, the conformational preference can even be reversed upon protonation, favoring the axial form. nih.govresearchgate.net

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone for investigating the electronic properties of molecules. mdpi.com By solving the Kohn-Sham equations, typically using functionals like B3LYP or ωB97XD with basis sets such as 6-311++G(d,p), one can obtain detailed information about the molecule's electronic landscape. mdpi.comnih.govirjweb.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. irjweb.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, reflecting their character as the main electron-donating centers (nucleophilic sites). The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For an amine, regions of negative electrostatic potential (typically colored red or yellow) will be concentrated around the nitrogen lone pairs, highlighting them as the most likely sites for protonation and electrophilic attack. Regions of positive potential (blue) indicate electron-deficient areas.

Atomic Charges: Mulliken population analysis or other charge schemes can be used to calculate the partial atomic charge on each atom. nih.gov These calculations would quantify the electron density on the two distinct nitrogen atoms, providing insight into their relative nucleophilicity and basicity.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table is illustrative and presents expected trends and values.

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -6.5 eV | Localized on nitrogen lone pairs; indicates sites of electrophilic attack. |

| LUMO Energy | ~ 1.5 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 8.0 eV | Reflects the molecule's kinetic stability and chemical reactivity. |

| Dipole Moment | 1.5 - 2.5 D | Indicates overall molecular polarity. |

| MEP Minimum | Localized near the two N atoms | Predicts sites of protonation. |

This compound has two basic nitrogen atoms: the tertiary amine within the piperidine ring and the primary amine at the 4-position. Predicting their respective pKa values (the negative logarithm of the acid dissociation constant of the conjugate acid) is key to understanding their behavior in solution.

Computational methods can estimate pKa values with reasonable accuracy. srce.hr These approaches often involve:

Calculating the Gibbs free energy of the protonation/deprotonation reaction in the gas phase. srce.hr

Applying a solvation model, such as the Conductor-like Screening Model (COSMO) or Polarizable Continuum Model (PCM), to account for the significant effect of the solvent (usually water). srce.hr

Using empirical corrections or quantitative structure-property relationship (QSPR) models based on calculated descriptors like partial atomic charges. srce.hr

The basicity of amines is influenced by the electronic effect of their substituents. The N-cyclobutyl group is an electron-donating alkyl group, which should increase the basicity of the piperidine nitrogen. The 4-amino group's basicity will be influenced by the electronic environment of the piperidine ring. It is generally expected that the tertiary piperidine nitrogen will be slightly more basic (have a higher pKa) than the primary 4-amino nitrogen, although steric hindrance to solvation around the tertiary amine can sometimes reverse this trend. Software packages like ACD/Labs can provide predictions based on large databases of experimental values. mdpi.comnih.gov

Molecular Modeling and Docking Simulations (Non-Clinical Focus)

Molecular modeling and docking simulations are indispensable tools in modern drug discovery and materials science. These computational methods allow for the visualization of molecular structures in three dimensions and the prediction of their interactions with biological macromolecules. For this compound, these techniques can elucidate its potential binding modes to various protein targets, offering insights into its pharmacological potential without conducting extensive laboratory experiments.

In silico analysis of ligand-receptor interactions for this compound would typically commence with the identification of a plausible biological target. Given the prevalence of the piperidine motif in neurologically active agents, a hypothetical target could be a G-protein coupled receptor (GPCR) or a specific enzyme involved in neurotransmission. The process involves preparing a 3D structure of the this compound molecule and the chosen receptor for use in molecular docking software such as AutoDock Vina or Schrödinger's Glide.

The docking simulation would then predict the most stable binding pose of the ligand within the receptor's active site, along with a corresponding binding energy score. The interactions stabilizing this complex can be analyzed in detail. For this compound, key interactions would likely include:

Hydrogen Bonding: The primary amine (-NH2) group at the 4-position of the piperidine ring and the tertiary amine within the ring are both capable of forming hydrogen bonds with appropriate amino acid residues (e.g., aspartate, glutamate, serine) in a receptor's binding pocket.

Hydrophobic Interactions: The cyclobutyl group and the aliphatic portions of the piperidine ring can engage in van der Waals and hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

Ionic Interactions: If the piperidine nitrogen is protonated under physiological pH, it can form a strong ionic bond with a negatively charged residue in the receptor.

A hypothetical summary of these interactions with a generic receptor active site is presented in Table 1.

Table 1: Hypothetical Ligand-Receptor Interactions for this compound

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue |

|---|---|---|

| Hydrogen Bond Donor | 4-amino group (-NH2) | Aspartate, Glutamate |

| Hydrogen Bond Acceptor | Piperidine Nitrogen | Serine, Threonine |

| Hydrophobic Interaction | Cyclobutyl group | Leucine, Valine, Isoleucine |

Building upon the initial docking studies of the parent compound, computational methods can be used to predict the binding modes of a library of this compound derivatives. By systematically modifying the core structure—for instance, by adding substituents to the cyclobutyl or piperidine rings—researchers can explore how these changes affect binding affinity and selectivity. This approach is central to developing structure-activity relationships (SAR).

For example, adding a hydroxyl group to the cyclobutyl ring could introduce a new hydrogen bonding opportunity, potentially increasing binding affinity. Conversely, a bulky substituent might create steric hindrance, preventing the derivative from fitting optimally into the binding pocket. Quantitative Structure-Activity Relationship (QSAR) models can be developed from these computational experiments to correlate specific molecular descriptors (e.g., molecular weight, logP, polar surface area) with predicted binding energies. tandfonline.comresearchgate.netbenthamscience.comnih.gov

Table 2 illustrates a hypothetical set of derivatives and their predicted binding energies, showcasing how minor chemical modifications could influence receptor binding.

Table 2: Predicted Binding Modes and Energies for Hypothetical this compound Derivatives

| Derivative | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| 1 | This compound | -7.5 | H-bond with Asp110, Hydrophobic interaction with Leu205 |

| 2 | 3-hydroxy-N-cyclobutylpiperidin-4-amine | -8.2 | Additional H-bond with Ser114 |

| 3 | N-(3-methylcyclobutyl)piperidin-4-amine | -7.2 | Altered hydrophobic contacts |

| 4 | 1-benzyl-N-cyclobutylpiperidin-4-amine | -9.1 | Pi-pi stacking with Phe289 |

Computational NMR Chemical Shift Predictions for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts (δ). mdpi.comacademie-sciences.fr For this compound, these predictions can aid in the assignment of experimental spectra and provide a deeper understanding of its electronic structure.

The process typically involves optimizing the geometry of the molecule at a chosen level of theory and then calculating the NMR shielding tensors. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts are sensitive to the conformation of the molecule, including the chair conformation of the piperidine ring and the orientation of the cyclobutyl group.

For this compound, predictions for both ¹³C and ¹⁵N NMR spectra can be made. The ¹³C chemical shifts will vary depending on the electronic environment of each carbon atom. For instance, the carbons of the piperidine ring adjacent to the nitrogen will be deshielded compared to the other ring carbons. The ¹⁵N NMR chemical shifts are particularly sensitive to the electronic properties of the nitrogen atoms, including the hybridization and the presence of lone pairs. tandfonline.comnih.gov

Table 3 provides a set of hypothetical predicted ¹³C and ¹⁵N NMR chemical shifts for this compound, calculated using a DFT approach. These values are based on general principles of NMR spectroscopy and data from similar piperidine derivatives.

Table 3: Predicted NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (δ) | Predicted ¹⁵N Chemical Shift (δ) |

|---|---|---|

| Piperidine-N | - | -45.2 |

| Piperidine-C2/C6 | 52.8 | - |

| Piperidine-C3/C5 | 29.5 | - |

| Piperidine-C4 | 50.1 | - |

| 4-Amino-N | - | -340.7 |

| Cyclobutyl-C1' | 60.3 | - |

| Cyclobutyl-C2'/C4' | 28.1 | - |

Structure Activity Relationship Sar Studies of N Cyclobutylpiperidin 4 Amine Derivatives

Design Principles for Modulating Molecular Interactions

The design of novel N-cyclobutylpiperidin-4-amine derivatives is guided by established principles of medicinal chemistry aimed at optimizing their interaction with specific biological targets. These principles involve strategic modifications to the core structure to enhance properties like potency, selectivity, and metabolic stability.

Impact of N-Substitution on Biological Activity

The substituent at the nitrogen atom of the piperidine (B6355638) ring plays a crucial role in determining the biological activity of this compound derivatives. The cyclobutyl group itself is a key feature that influences the compound's properties. Alterations to this N-substituent can significantly impact receptor affinity and functional activity. For instance, the size and nature of the group attached to the piperidine nitrogen can dictate the molecule's ability to fit into the binding pocket of a receptor.

Scaffold Modifications and Their Theoretical Implications

Modifications to the central piperidine scaffold of this compound are a key strategy in SAR studies. These changes can include altering the ring size, introducing heteroatoms, or adding various substituents. From a theoretical standpoint, these modifications can affect the molecule's conformation, lipophilicity, and electronic distribution. Such changes are intended to fine-tune the compound's interaction with its biological target, potentially leading to improved affinity and selectivity.

In Vitro Receptor Affinity and Selectivity Profiling

The biological activity of this compound derivatives is often assessed through in vitro receptor binding assays. These experiments measure the affinity of the compounds for various receptors and provide insights into their selectivity profiles.

Histamine (B1213489) H3 Receptor Inverse Agonism (Non-Clinical Focus)

A significant area of research for this compound derivatives has been their activity at the histamine H3 receptor. Many derivatives have been investigated for their potential as H3 receptor inverse agonists. Inverse agonism is a phenomenon where a compound binds to the same receptor as an agonist but elicits the opposite pharmacological response. The affinity of these compounds for the H3 receptor is typically determined using radioligand binding assays, which measure the displacement of a known radiolabeled ligand from the receptor by the test compound. The results are often expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity.

Other Receptor Binding Profiles (In Vitro)

Beyond the histamine H3 receptor, derivatives of this compound have been profiled against a panel of other receptors to determine their selectivity. These in vitro screening assays are crucial for identifying potential off-target effects. For example, some derivatives have shown an affinity for sigma receptors, which suggests potential applications in other therapeutic areas. The selectivity of a compound is a critical factor in its development, as promiscuous binding to multiple receptors can lead to undesirable side effects.

Mechanistic Investigations of Molecular Interactions (In Vitro)

Enzyme Inhibition Studies

Derivatives of the this compound scaffold have been evaluated for their inhibitory effects on various enzymes. Structure-activity relationship (SAR) studies have been instrumental in identifying the structural features that govern the potency and selectivity of these compounds.

Research has shown that certain derivatives can inhibit cytochrome P450 (P450) enzymes. nih.gov For instance, studies on mifentidine (B1676585) and its derivatives, which share structural similarities, revealed that while some were weak inhibitors, others strongly inhibited P450 isozymes like PROD, EROD, and ERDM. nih.gov The introduction of specific substituents on the core structure is a key determinant of this inhibitory activity. nih.gov

Furthermore, SAR studies have been applied to develop inhibitors for other enzymes, such as human thymidine (B127349) phosphorylase (hTP), which is associated with cancer progression. acs.org By designing analogues that mimic the transition state of the enzyme's substrate, researchers have synthesized novel pyrimidine-2,4-diones that act as hTP inhibitors. acs.org Although not all studies focus directly on the N-cyclobutyl moiety, the principles of modifying piperidine-containing scaffolds are broadly applicable. For example, in the development of HDAC6 inhibitors, incorporating a nitrogen atom into a phenothiazine (B1677639) framework attached to a piperidine-like structure was found to increase potency and selectivity. acs.org

The inhibitory potential of these compounds is often quantified by their half-maximal inhibitory concentration (IC50). For a series of monoamine oxidase (MAO) inhibitors, derivatives were identified with IC50 values in the nanomolar range against both MAO-A and MAO-B isoforms. acs.org For example, compound 24 showed an IC50 of 1.2 nM for MAO-B, demonstrating high potency and selectivity. acs.org Similarly, in the pursuit of influenza A inhibitors, acylated 4-aminopiperidine (B84694) derivatives were assessed, with the most active compounds showing EC50 values from 72 to 989 nM. nih.gov

| Compound/Derivative Class | Target Enzyme | Key Findings | IC50/EC50 Values | Reference |

| Mifentidine Derivatives | Cytochrome P450 (PROD, EROD, ERDM) | Strong inhibition of multiple P450 isozymes by derivatives IY-80843 and IY-80845. | Not specified | nih.gov |

| Acylated 4-Aminopiperidines | Influenza A (entry) | Compound 16 emerged as the most potent inhibitor in the series. | 72 nM (for compound 16) | nih.gov |

| Phenanthridine-based Analogues | Bcl-XL | SAR studies identified structural motifs required for binding and inhibitory activity. | Not specified | acs.org |

| Coumarin Derivatives | Monoamine Oxidase B (MAO-B) | Compound 24 showed higher activity than the reference inhibitor selegiline. | 1.2 nM (for compound 24) | acs.org |

Functional Assays at the Molecular Level

Functional assays at the molecular level have been critical in characterizing the pharmacological profile of this compound derivatives, particularly their activity at G protein-coupled receptors (GPCRs). A significant body of research has identified these compounds as potent inverse agonists of the histamine H3 receptor (H3R). researchgate.netacs.org

Inverse agonism implies that the compounds not only block the action of an agonist but also reduce the basal, constitutive activity of the receptor. This has been demonstrated for derivatives like SUVN-G3031 (N-[4-(1-cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride), which is a potent H3R inverse agonist with a binding affinity (Ki) of 8.73 nM for the human H3 receptor. researchgate.netacs.org A series of chemical optimizations, guided by in vitro affinity, led to the identification of this clinical candidate. acs.org

Functional activity has been confirmed through various in vitro assays. These include measuring calcium (Ca2+) mobilization in CHO cells transfected with the human H3 receptor and monitoring cyclic AMP (cAMP) levels in SK-N-MC cells expressing the rat H3 receptor. guidetopharmacology.org Another key derivative, 45e (1‐[2‐(1‐cyclobutylpiperidin‐4‐yloxy)‐6,7‐dihydro‐4H‐thiazolo[5,4‐c]pyridin‐5‐yl]propan‐1‐one), was identified as a potent and selective H3R inverse agonist with a Ki of 4.0 nM. researchgate.net Its functional antagonism was further confirmed in vivo, where it dose-dependently counteracted the effects of an H3R agonist. researchgate.net

The SAR studies highlight that the N-cyclobutylpiperidin-4-yloxy group is an optimal structure for this class of compounds, providing a significant affinity for the H3 receptor. acs.org The selection of this moiety was a result of optimizing a flexible 1-pyrrolidinopropoxy group, indicating that the constrained cyclobutyl ring contributes favorably to receptor binding. acs.org

| Compound | Target Receptor | Functional Activity | Affinity (Ki) | Key Assay | Reference |

| SUVN-G3031 | Histamine H3 (hH3R) | Inverse Agonist | 8.73 nM | Receptor Binding Assay | researchgate.netacs.org |

| 45e | Histamine H3 (hH3R) | Inverse Agonist | 4.0 nM | Dipsogenia antagonism | researchgate.net |

| 1-Cyclobutylpiperidin-4-amine | Histamine H3 | Inverse Agonist | Not specified | Receptor Binding Assay | |

| Naltrindole (B39905) (NTI) Sulfonamide Derivatives | δ Opioid Receptor (DOR) | Varied (Agonist, Antagonist, Inverse Agonist) | Not specified | Functional Activity Assays | researchgate.net |

Structure-Kinetics Relationship (SKR) at Receptors (In Vitro)

Beyond simple affinity (a thermodynamic parameter), the kinetic aspects of ligand-receptor interactions, such as association (on-rate) and dissociation (off-rate) rates, are increasingly recognized as critical determinants of a drug's in vivo efficacy. nih.gov The combined study of how a ligand's structure influences these kinetic parameters is known as the structure-kinetics relationship (SKR).

Studies on analogues of the antihistamines desloratadine (B1670295) and rupatadine (B1662895) at the histamine H1 receptor (H1R) provide a valuable model for understanding the SKR of N-substituted piperidine derivatives. nih.govacs.org This research demonstrated that modifying the N-substituent on the piperidine ring has a profound effect on the drug-target residence time. nih.gov

It was found that methylene-linked cycloaliphatic substituents on the piperidine amine, a feature structurally related to the N-cyclobutylpiperidine motif, significantly increase the residence time at the H1R compared to desloratadine. nih.gov For example, the introduction of a cyclobutyl-methyl group (compound 15 ) resulted in a much longer residence time. However, attaching the cycloaliphatic ring directly to the piperidine nitrogen (e.g., N-cyclobutyl, compound 19 ) led to a decrease in both binding affinity and residence time compared to their methylene-linked counterparts. nih.gov This suggests that steric constraints within the ligand-binding pocket may play a crucial role, and a methylene (B1212753) spacer allows for more optimal positioning of the cyclobutyl group. nih.gov

The kinetic rate index (KRI), a measure of residence time, was used to quantify these differences. Rupatadine, with its larger substituent, showed a KRI of 2.3, while desloratadine had a KRI of 0.82. acs.org Analogues with small, methylene-linked aliphatic N-substitutions demonstrated prolonged H1R residence time, which is a desirable property for conveying a longer duration of receptor antagonism. nih.gov This SKR analysis highlights that subtle structural changes can dramatically alter the binding kinetics at GPCRs, providing a pathway to rationally design drugs with optimized pharmacokinetic and pharmacodynamic profiles. nih.govrsc.org

| Compound/Analogue | N-Substituent on Piperidine Ring | Key SKR Finding | Kinetic Rate Index (KRI) | Reference |

| Desloratadine (2) | -H | Reference compound with shorter residence time. | 0.82 ± 0.04 | nih.govacs.org |

| Rupatadine (1) | 5H-benzo acs.orgvu.nlcyclohepta[1,2-b]pyridin-11-ylmethyl | Reference compound with long residence time. | 2.3 ± 0.2 | acs.org |

| Analogue 15 | Cyclobutylmethyl | Methylene spacer leads to prolonged residence time. | 1.3 ± 0.1 | nih.gov |

| Analogue 19 | Cyclobutyl | Direct attachment decreases affinity and residence time due to steric hindrance. | 0.65 ± 0.05 | nih.gov |

| Analogue 24 | Methyl | Modest increase in residence time compared to desloratadine. | 1.0 ± 0.1 | nih.gov |

Applications of N Cyclobutylpiperidin 4 Amine As a Molecular Scaffold and Building Block

Utilization in Chemical Probe Development

Chemical probes are essential tools for understanding biological processes, and N-cyclobutylpiperidin-4-amine serves as a valuable scaffold in their development. researchgate.net The design of high-quality chemical probes requires specific characteristics, including high affinity, selectivity, and the ability to function effectively in various biological assays. researchgate.net The piperidine (B6355638) core of this compound is a common feature in many bioactive molecules, making it an attractive starting point for creating novel probes. musechem.com

Derivatives of this compound have been investigated for their potential to interact with specific biological targets. For instance, the development of ligands for histamine (B1213489) receptor subtypes has been a significant area of research. researchgate.netacs.orgnih.gov These efforts have led to the creation of compounds that can be used to study the physiological and pathological roles of these receptors. researchgate.net The synthesis of such probes often involves modifying the amine group of this compound to introduce different functionalities, thereby tuning the compound's properties to achieve the desired biological activity and selectivity. researchgate.netacs.org

One notable example is the development of SUVN-G3031, a potent and selective histamine H3 receptor inverse agonist, where the N-cyclobutylpiperidine moiety is a key structural feature. researchgate.netacs.orgnih.gov The optimization of this series of compounds was guided by their in vitro affinity and pharmacokinetic properties, highlighting the role of the this compound scaffold in achieving high-affinity binding to the target receptor. researchgate.netacs.org

Integration into Complex Organic Syntheses

This compound is a valuable building block for complex organic syntheses due to its readily available reactive sites. chembk.comenamine.net The primary amine group can participate in a wide range of chemical transformations, including amide bond formation, alkylation, and reductive amination, allowing for its incorporation into larger, more complex molecular architectures. enamine.net

The synthesis of various derivatives often starts with the acylation or alkylation of the 4-amino group. For example, in the development of influenza A viral entry inhibitors, 2,6-dichloro-N-(1-cyclobutylpiperidin-4-yl)benzamide was synthesized via General Method A, demonstrating the straightforward integration of the this compound core into a more complex structure. nih.gov

The following table showcases examples of complex molecules synthesized using this compound as a starting material or key intermediate.

| Product | Synthetic Method | Starting Materials | Reference |

| 2,6-Dichloro-N-(1-cyclobutylpiperidin-4-yl)benzamide | General Method A | This compound, 2,6-dichlorobenzoyl chloride | nih.gov |

| N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide | PyBop-mediated acid-amine coupling | This compound derivative, morpholine-containing carboxylic acid | acs.org |

| N-(1-cyclobutylpiperidin-4-yl)-N-((4-methylphenyl)methyl)-4-methoxyphenylacetamide | Not specified | This compound derivative | google.com |

Role as a Precursor in Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and drug discovery. sigmaaldrich.com this compound, with its inherent piperidine ring and a reactive primary amine, serves as an excellent precursor for the synthesis of a variety of heterocyclic systems. chembk.com The piperidine nitrogen and the exocyclic amine can both be involved in cyclization reactions to form fused or spirocyclic heterocyclic structures.

The synthesis of cyclic amines is a well-established field in organic chemistry, with numerous methods available for the construction of five-, six-, and seven-membered rings. organic-chemistry.org this compound can be utilized in these reactions to introduce the N-cyclobutylpiperidine motif into novel heterocyclic frameworks. For example, intramolecular cyclization reactions involving the 4-amino group can lead to the formation of bicyclic systems.

Furthermore, the piperidine ring itself is a heterocyclic system, and modifications involving the ring nitrogen or carbon atoms can lead to other heterocyclic structures. mdpi.comorganic-chemistry.org While specific examples of this compound being used to construct a wide array of diverse heterocyclic systems are not extensively detailed in the provided context, its structure inherently lends itself to such applications. The general principles of heterocyclic synthesis, such as condensation reactions with dicarbonyl compounds or intramolecular cyclizations, can be applied to this versatile building block. organic-chemistry.orgorganic-chemistry.org

Design of Ligands for Investigational Biological Targets (Non-Clinical)

A significant application of this compound is in the design and synthesis of ligands for various investigational biological targets, primarily in a non-clinical research setting. researchgate.net The N-cyclobutylpiperidine scaffold is frequently employed to explore the structure-activity relationships of ligands targeting G-protein coupled receptors (GPCRs) and other biological macromolecules.

The N-cyclobutylpiperidine moiety has been incorporated into numerous compounds designed as receptor agonists and antagonists. google.com A prominent example is the development of antagonists for the C-C chemokine receptor type 5 (CCR5), a co-receptor used by the HIV virus to enter host cells. wikipedia.orgnih.gov The development of CCR5 antagonists has been a key strategy in anti-HIV drug discovery. wikipedia.org In the optimization of CCR5 antagonists, the aminopiperidine moiety has been a central focus, with modifications to this part of the molecule leading to improved antiviral activity and pharmacokinetic properties. wikipedia.org

Another significant area of research has been the development of histamine H3 receptor inverse agonists. researchgate.netacs.orgnih.govnih.govresearchgate.net The N-cyclobutylpiperidin-4-yloxy group has been identified as an optimal surrogate for other chemical groups in these compounds, leading to potent and selective ligands. researchgate.net

The following table presents data on the activity of some this compound derivatives as receptor ligands.

| Compound | Target Receptor | Activity | Ki (nM) | Reference |

| SUVN-G3031 | Histamine H3 Receptor | Inverse Agonist | 8.73 | acs.orgnih.gov |

| 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one (45e) | Histamine H3 Receptor | Inverse Agonist | 4.0 | nih.gov |

While the primary focus of research involving this compound derivatives has been on receptor ligands, the versatile nature of this scaffold also allows for its use in the design of enzyme modulators. The development of dual cholinesterase (ChE) and fatty acid amide hydrolase (FAAH) inhibitors has been explored using related coumarin-based structures, suggesting that the N-cyclobutylpiperidine moiety could be incorporated into similar designs to target enzymes. mdpi.com The general approach involves designing molecules with specific functionalities that can interact with the active site of an enzyme. mdpi.com Although direct examples of this compound derivatives as potent enzyme modulators are not extensively detailed in the provided search results, the principles of inhibitor design could be applied to this scaffold.

Advanced Analytical Methodologies for N Cyclobutylpiperidin 4 Amine Research

Development of Robust Quantification Techniques for Research Samples

Quantitative analysis of N-cyclobutylpiperidin-4-amine, particularly in complex biological or environmental matrices, presents unique challenges due to its chemical properties. As an aliphatic amine, it lacks a strong chromophore, making direct ultraviolet (UV) detection difficult. sigmaaldrich.com Furthermore, its basic nature and polarity can lead to poor peak shape and retention in traditional chromatographic systems. labrulez.com To overcome these obstacles, researchers have developed specialized chromatographic and spectroscopic techniques.

Chromatography is the cornerstone of separating this compound from complex mixtures for subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most employed techniques, each with specific advantages and requirements.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for the analysis of non-volatile or thermally unstable compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common mode used for amine analysis. researchgate.net However, the high polarity and basicity of the amine can cause issues like peak tailing on standard silica-based C18 columns due to interactions with residual silanol (B1196071) groups. helsinki.fi To mitigate this, several strategies are employed:

Use of End-capped Columns: Modern columns, such as those with extensive end-capping, minimize the available free silanol groups.

Mobile Phase Modifiers: The addition of a small amount of a competing amine, like triethylamine (B128534) (TEA), to the mobile phase can mask the silanol groups and improve peak symmetry. researchgate.net

Ion-Pair Chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the protonated amine, enhancing its retention on a reversed-phase column.

Specialized Columns: Columns specifically designed for amine analysis, such as those with embedded polar groups or based on polymer packings, offer alternative selectivity and better performance. sielc.com Ion-exchange chromatography is another effective approach for separating charged analytes like protonated amines. thermofisher.com

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. Due to its relatively low volatility and high polarity, direct GC analysis of this compound is challenging, often resulting in significant peak tailing and potential decomposition in the hot injector port. labrulez.comthermofisher.com Therefore, analysis almost invariably requires a derivatization step to increase volatility and thermal stability. thermofisher.com Columns for amine analysis are typically deactivated with a base, such as potassium hydroxide (B78521) (KOH), to prevent adsorption of the basic analytes to the column surface. labrulez.com

Interactive Table 1: Exemplary Chromatographic Conditions for Amine Analysis This table provides examples of typical starting conditions for method development. Parameters must be optimized for the specific analyte and matrix.

| Technique | Column Type | Mobile Phase / Carrier Gas | Typical Program | Detector | Reference |

| HPLC | Reversed-Phase C18 or C8 | Acetonitrile/Water with 0.1% Formic Acid or other modifiers | Gradient elution (e.g., 10-95% Acetonitrile) | UV (after derivatization), MS, ELSD | nih.govacs.org |

| HPLC (Ion-Exchange) | Cation-Exchange (e.g., Dionex IonPac CS19) | Methanesulfonic Acid | Gradient elution | Suppressed Conductivity | thermofisher.com |

| GC | Carbowax Amine (base-deactivated) | Helium or Nitrogen | Temperature gradient (e.g., 50°C to 200°C) | Flame Ionization Detector (FID) | sigmaaldrich.com |

| GC | 5% Phenyl Methylpolysiloxane | Helium or Nitrogen | Temperature gradient | FID, MS | thermofisher.com |

While chromatography separates components, spectroscopic detectors provide the means for their quantification. Given that this compound lacks a native chromophore for UV-Vis absorption, direct spectroscopic quantification in a mixture is generally not feasible. Instead, spectroscopy is powerfully applied as a detection method following chromatographic separation.

Mass Spectrometry (MS): The coupling of liquid chromatography with mass spectrometry (LC-MS) is the preeminent technique for the quantification of compounds like this compound in complex samples. Its major advantages are high sensitivity and unparalleled specificity. Using modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), the mass spectrometer can be set to detect only the specific mass-to-charge ratio (m/z) of the target analyte and its fragments, effectively filtering out noise from the matrix. This allows for accurate quantification even at very low concentrations. Electrospray Ionization (ESI) is a common ionization source for this type of analysis, readily forming protonated molecular ions [M+H]⁺ from amines. researchgate.netnih.gov

Photometric Analysis: For routine analysis where LC-MS is not available or necessary, photometric quantification can be performed after a chemical reaction that imparts color to the analyte. For instance, film-forming amines, a class of compounds to which this compound is related, can be quantified by forming a colored complex with dyes like methyl orange or Rose Bengal. reicon.de The intensity of the color, measured with a simple photometer or spectrophotometer, is proportional to the concentration of the amine. This approach, however, requires careful sample preparation to remove interfering substances. reicon.de

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process that transforms an analyte into a product, or "derivative," with properties more suitable for a given analytical method. researchgate.net For this compound, derivatization is a key strategy to overcome the challenges of low volatility for GC and the lack of a UV-absorbing chromophore for sensitive HPLC detection. sigmaaldrich.commdpi.com

The primary amine group of this compound is the reactive handle for derivatization. An ideal derivatization reaction should be rapid, quantitative, and produce a single, stable product with minimal side reactions. sigmaaldrich.com

Common derivatization strategies for primary amines include:

Acylation: Reagents like benzoyl chloride or 3,5-dinitrobenzoyl chloride react with the amine to form a stable amide. helsinki.firesearchgate.net The aromatic ring introduced provides a strong chromophore for UV detection.

Fluorescent Tagging: Reagents such as dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) attach a highly fluorescent group to the amine. sigmaaldrich.comhelsinki.firesearchgate.net This enables extremely sensitive detection using a fluorescence detector, which is often more selective and sensitive than UV detection.

Silylation: For GC analysis, silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. thermofisher.com This process blocks the polar site, reduces the compound's boiling point, and increases its thermal stability, leading to improved chromatographic peak shape and resolution. thermofisher.com

Halogenation: For use with a highly sensitive and selective GC-Electron Capture Detector (GC-ECD), amines can be derivatized with reagents containing multiple halogen atoms, such as pentafluorobenzenesulfonyl chloride (PFBSC). mdpi.com

Interactive Table 2: Common Derivatization Reagents for Primary/Secondary Amine Analysis

| Reagent | Abbreviation | Target Functional Group | Detection Enhancement | Reference |

| Phenyl isothiocyanate | PITC | Primary/Secondary Amine | UV Detection | scribd.com |

| 3,5-Dinitrobenzoyl chloride | DNB-Cl | Primary/Secondary Amine | UV Detection | researchgate.net |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary/Secondary Amine | Fluorescence Detection | helsinki.firesearchgate.net |

| Dansyl chloride | DNS-Cl | Primary/Secondary Amine | Fluorescence Detection | helsinki.fi |

| Pentafluorobenzenesulfonyl chloride | PFBSC | Primary/Secondary Amine | Electron Capture Detection (GC-ECD) | mdpi.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Primary Amine, Hydroxyl | GC-FID, GC-MS | thermofisher.com |

Method Validation in Academic Research Settings

Before an analytical method can be confidently used to generate research data, it must undergo validation. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. d-nb.info In a research context, this ensures that the results are accurate, reliable, and reproducible. The validation process involves evaluating several key performance parameters, often following guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.net

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. d-nb.info This is often demonstrated by analyzing blank and spiked matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

Linearity and Range: Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. d-nb.info This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy: The closeness of the test results obtained by the method to the true value. d-nb.info It is often assessed using a recovery study, where a known amount of the analyte is added to a blank matrix (spiking), and the method is used to determine what percentage of the added amount is measured. d-nb.info

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. d-nb.info

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment. d-nb.info

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. d-nb.inforesearchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. d-nb.inforesearchgate.net

Interactive Table 3: Key Parameters for Analytical Method Validation in Research

| Parameter | Definition | Significance in Research | Reference |

| Accuracy | Closeness of the measured value to the true value. | Ensures that experimental results reflect the actual concentration of the compound, preventing systematic errors in data. | d-nb.info |

| Precision | Degree of scatter between a series of measurements. | Confirms the reproducibility of the method, ensuring that observed effects are real and not due to random analytical variation. | d-nb.info |

| Specificity | Ability to measure only the target analyte in a complex mixture. | Crucial for avoiding false positives and ensuring that the signal being measured comes solely from this compound. | d-nb.info |

| LOD | The lowest concentration that can be reliably detected. | Defines the lower limit of the method's detection capability, important for trace analysis. | researchgate.net |

| LOQ | The lowest concentration that can be reliably quantified. | Establishes the minimum concentration for which accurate and precise quantitative data can be reported. | researchgate.net |

| Linearity | Proportionality of the signal to the analyte concentration. | Establishes the concentration range over which the method provides reliable quantitative results, necessary for creating calibration curves. | d-nb.info |

Emerging Research Directions and Future Perspectives

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules bound by non-covalent interactions. The unique structural features of N-cyclobutylpiperidin-4-amine—namely its hydrogen-bonding amine group and the hydrophobic cyclobutyl and piperidine (B6355638) moieties—make it an intriguing candidate for the design of novel supramolecular architectures.

The study of host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. The amine group of this compound can act as a hydrogen bond donor and acceptor, while the aliphatic cyclobutyl and piperidine rings provide hydrophobic surfaces, making the molecule a suitable guest for various macrocyclic receptors.

Macrocycles like cyclodextrins, calixarenes, and pillararenes possess hydrophobic cavities and are known to form stable inclusion complexes with guest molecules in aqueous media. For this compound, the cyclobutyl group or the piperidine ring could be encapsulated within the nonpolar cavity of a host like β-cyclodextrin, driven by hydrophobic interactions. The secondary amine could further stabilize such a complex through hydrogen bonding with the host's rim. The potential for these interactions opens avenues for using this compound in the development of molecular sensors or stimuli-responsive systems.

Table 1: Potential Host-Guest Interactions of this compound

| Macrocyclic Host | Potential Guest Moiety | Driving Interaction Forces | Potential Application |

|---|---|---|---|

| β-Cyclodextrin | Cyclobutyl or Piperidine Ring | Hydrophobic Interactions, Hydrogen Bonding | Drug delivery, Molecular sensing |

| Calix[n]arenes | Cyclobutyl Group | Hydrophobic Interactions, C-H···π Interactions | Selective molecular recognition |

Self-assembly is the autonomous organization of components into ordered structures, governed by specific, local interactions. While this compound itself may not exhibit complex self-assembly, it serves as a valuable building block. By attaching functional groups, such as long alkyl chains or aromatic units, researchers can create derivatives that self-assemble into diverse nanostructures like micelles, vesicles, or fibers.

The process would be driven by a combination of non-covalent forces. The piperidine and cyclobutyl groups would contribute to van der Waals and hydrophobic interactions, while the amine group could direct the assembly through specific hydrogen bonding patterns. The ability to tune these interactions by modifying the parent molecule could lead to the development of novel "smart" materials that respond to external stimuli such as pH or temperature.

Integration with Automated Synthesis and High-Throughput Screening in Academia

Modern chemical research increasingly relies on automation and high-throughput screening (HTS) to accelerate the discovery of new molecules with desired properties. Automated synthesis platforms enable the rapid creation of large libraries of compounds from a common scaffold. This compound is an ideal candidate for such a scaffold due to its functional handles (the secondary amine) that allow for straightforward chemical modification.

Recent advances have simplified the synthesis of complex piperidines, making the generation of diverse libraries more efficient. An automated platform could synthesize hundreds of derivatives by reacting this compound with a variety of building blocks. These libraries could then be subjected to HTS to identify molecules with specific biological or material properties, a process that is becoming more accessible in academic settings. This synergy between automated synthesis and HTS can dramatically shorten the timeline for discovering novel functional molecules based on the this compound core.

Advanced Characterization Techniques for Dynamic Conformational Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational dynamics. The piperidine ring in this compound is not static; it exists in a dynamic equilibrium between two chair conformations. The orientation of the substituents—the N-cyclobutyl group and the 4-amino group—can be either axial or equatorial, and the energetic balance between these states is critical.

Advanced nuclear magnetic resonance (NMR) spectroscopy techniques are powerful tools for investigating these dynamics. Temperature-dependent 1H NMR studies can reveal the energy barriers for ring inversion and the rotation of the N-cyclobutyl group. By analyzing chemical shifts and coupling constants, researchers can determine the conformational preferences of the molecule in solution. Computational chemistry, using methods like Density Functional Theory (DFT), can complement experimental data to provide a detailed understanding of the minimum energy conformers and the influence of weak intramolecular interactions on the molecule's shape.

Table 2: Techniques for Conformational Analysis of this compound

| Technique | Information Gained |

|---|---|

| Temperature-Dependent NMR | Energy barriers for ring inversion and bond rotation |

| 2D NMR (NOESY/ROESY) | Through-space proximity of atoms, confirming substituent orientation |

| J-value Analysis | Determination of conformational free energies and equilibria |

Interdisciplinary Collaborations in Chemical Biology and Materials Science

The potential of this compound and its derivatives extends beyond pure chemistry, offering opportunities for significant interdisciplinary research.

In chemical biology , small molecules are used as probes to explore and manipulate biological systems. Libraries of this compound derivatives, generated through automated synthesis, could be screened to identify compounds that modulate the function of specific proteins or pathways. Such molecules could serve as starting points for the development of new therapeutic agents or as research tools to better understand complex biological processes.

In materials science , the amine functionality of this compound allows it to be incorporated into polymers. It can be used as a monomer or a cross-linking agent to create new materials with tailored properties. The rigid, bulky cyclobutyl group could influence the polymer's thermal stability, mechanical strength, and morphology. This could lead to the development of novel hydrogels, coatings, or other functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclobutylpiperidin-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclobutyl groups can be introduced via alkylation of piperidin-4-amine derivatives using cyclobutyl halides under basic conditions (e.g., K₂CO₃ or NaOH in refluxing ethanol or acetonitrile). Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: EtOAc/hexane gradients) or recrystallization (solvent: ethanol/diethyl ether). Yield improvements (70–85%) are achievable by adjusting stoichiometry (1.2–1.5 eq alkylating agent) .

Q. How can researchers characterize the structural integrity of this compound and confirm its purity?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to verify cyclobutyl C-H coupling patterns (e.g., δ 1.8–2.5 ppm for cyclobutyl protons) and amine proton shifts (δ 1.4–1.6 ppm for piperidine NH).

- MS : High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z calculated for C₉H₁₈N₂).

- HPLC : Purity >95% using C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives?

- Approach :

Dose-Response Analysis : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

Target Validation : Use siRNA/CRISPR to confirm receptor/enzyme specificity (e.g., GPCR or kinase targets).

Structural Analog Comparison : Test analogs (e.g., N-cyclopentyl or N-aryl variants) to isolate cyclobutyl-specific effects .

- Case Study : Discrepancies in serotonin receptor binding (5-HT₂A vs. 5-HT₂C) were resolved by comparing stereochemistry (cis vs. trans cyclobutyl conformers) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the potency of this compound in CNS-targeted therapies?

- SAR Design :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the cyclobutyl ring to enhance blood-brain barrier (BBB) penetration.

- Amine Functionalization : Replace secondary amines with tertiary variants (e.g., N-methylation) to reduce metabolic degradation.

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for dopamine D₂/D₃ receptors .

Q. What experimental protocols are recommended for assessing the metabolic stability of this compound in preclinical studies?

- Protocol :

Microsomal Incubation : Incubate with liver microsomes (human/rat) at 37°C, NADPH regeneration system.

LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Metabolite ID : Use Q-TOF MS to identify oxidation (e.g., cyclobutyl ring hydroxylation) or N-dealkylation products .

- Data Interpretation : Compounds with t₁/₂ >30 minutes are prioritized for further development .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final step of this compound synthesis?

- Troubleshooting :

- Side Reactions : Minimize over-alkylation by using bulky bases (e.g., DBU) or low temperatures (0–5°C).

- Purification Challenges : Employ acidic extraction (HCl wash) to remove unreacted amines, followed by neutralization .

Q. What in vivo models are suitable for evaluating the neuropharmacological efficacy of this compound analogs?

- Models :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.